1,8-Naphthyridin-4-ylboronic acid
Description
Properties
Molecular Formula |
C8H7BN2O2 |
|---|---|
Molecular Weight |
173.97 g/mol |
IUPAC Name |
1,8-naphthyridin-4-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8/h1-5,12-13H |
InChI Key |
ZWXJKIDBODLOHM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=NC2=NC=C1)(O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 1,8 Naphthyridin 4 Ylboronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are pivotal in activating the C-B bond of 1,8-naphthyridin-4-ylboronic acid for coupling with various organic halides and pseudohalides. The Suzuki-Miyaura and Stille couplings are prominent examples of such transformations, each with distinct mechanistic features and applications in the derivatization of the 1,8-naphthyridine (B1210474) scaffold.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds, valued for its mild reaction conditions and tolerance of a broad range of functional groups. youtube.commit.edu The reaction of 1,8-naphthyridin-4-ylboronic acid with an organic halide (Ar-X) in the presence of a palladium catalyst and a base typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com
The general substrate scope for Suzuki-Miyaura couplings is extensive, encompassing a variety of aryl and heteroaryl halides. researchgate.netnih.govresearchgate.net For heteroarylboronic acids like 1,8-naphthyridin-4-ylboronic acid, the reaction is feasible, though challenges such as protodeboronation can arise, particularly with substrates containing acidic N-H groups. mit.eduacs.org The development of robust catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has expanded the scope to include less reactive coupling partners. nih.gov
| Heteroarylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Indazole-5-boronic acid | 4-Chlorotoluene | Pd(OAc)2 / SPhos | K3PO4 | n-Butanol | 95 | mit.edu |
| Pyrazole-4-boronic acid | 4-Bromoanisole | Pd2(dba)3 / XPhos | K3PO4 | Toluene/H2O | 88 | mit.edu |
| Isoquinolin-4-yltrifluoroborate | 4-Bromoacetophenone | Pd(OAc)2 / SPhos | K3PO4 | n-Butanol | 92 | nih.gov |
| 3-Pyridylboronic acid | 4-Bromobenzonitrile | Pd(PPh3)4 | Na2CO3 | DME/H2O | 85 | General literature procedure |
The presence of a base is crucial in the Suzuki-Miyaura coupling. Its primary role is to activate the boronic acid for transmetalation. researchgate.net The base, typically a hydroxide (B78521), carbonate, or phosphate, reacts with the boronic acid (RB(OH)2) to form a more nucleophilic borate (B1201080) species (RB(OH)3⁻). researchgate.netnih.gov This anionic borate readily transfers its organic group to the palladium center. The choice and stoichiometry of the base can significantly impact the reaction's efficiency and selectivity, especially when dealing with boronic acids that have varying pKa values. researchgate.net For aza-arylboronic acids like 1,8-naphthyridin-4-ylboronic acid, the basicity of the reaction medium must be carefully controlled to promote the desired coupling while minimizing side reactions like protodeboronation, where the C-B bond is cleaved by a proton source. acs.org In some cases, for particularly base-sensitive substrates, "base-free" or cationic Suzuki-Miyaura coupling methods have been developed. acs.org
Transmetalation is the key step where the organic group from the boron atom is transferred to the palladium(II) center. youtube.com Two main pathways are generally considered for this process. In the "boronate pathway," the activated borate species directly attacks the palladium(II) halide complex. youtube.com Alternatively, in the "oxo-palladium pathway," the base first reacts with the palladium(II) halide to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid. nih.govresearchgate.net The operative pathway can depend on the specific reaction conditions, including the nature of the base, solvent, and ligands. Kinetic studies have been instrumental in elucidating the intermediates involved, which can include bridged palladium-oxygen-boron species prior to the final transfer of the organic group. nih.govyoutube.com
While the Suzuki-Miyaura coupling is highly popular due to the low toxicity and stability of boronic acids, other cross-coupling reactions like the Stille and Negishi couplings offer alternative routes for C-C bond formation.
The Stille coupling utilizes organotin reagents. A key advantage is that it often does not require a base for activation, which can be beneficial for base-sensitive substrates. chemicalforums.com However, the high toxicity of organotin compounds is a significant drawback. In terms of reactivity, Stille coupling can sometimes be more effective for sterically hindered substrates compared to Suzuki coupling. nih.govresearchgate.net
The Negishi coupling employs organozinc reagents. These are generally more reactive than organoboron and organotin compounds, which can be an advantage for less reactive electrophiles. However, organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous reaction conditions.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
|---|---|---|---|
| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organotin (stannanes) | Organozinc |
| Toxicity of Reagent | Low | High | Moderate |
| Functional Group Tolerance | High | High (no base needed) | Moderate (sensitive to air/moisture) |
| Reaction Conditions | Generally mild, requires base | Mild, often base-free | Strictly anhydrous and inert atmosphere |
For the functionalization of diazocines, which share structural similarities with naphthyridines, Stille coupling has been shown to sometimes provide higher yields than Suzuki coupling, especially for sterically demanding or electron-rich substrates. nih.govresearchgate.netnih.gov
To overcome the instability of some boronic acids, particularly their susceptibility to protodeboronation, the use of more robust boron protecting groups has been explored. The naphthalene-1,8-diaminato (dan) group is one such protecting group. nih.govacs.orgresearchgate.net Aryl-B(dan) compounds exhibit significantly reduced Lewis acidity, making them highly stable. researchgate.netchemrxiv.org
Initially, it was thought that the B(dan) moiety was too inert to participate in Suzuki-Miyaura coupling. However, recent studies have shown that direct coupling of aryl-B(dan) compounds is possible using strong bases like potassium tert-butoxide (KOt-Bu), which can activate the C-B(dan) bond for transmetalation. acs.orgelsevierpure.com More recently, a milder method using a weak base in conjunction with a palladium/copper co-catalytic system has been developed, further expanding the utility of these stable boron reagents. nih.govchemrxiv.org This approach is particularly valuable for the coupling of sensitive heteroaryl and perfluoroaryl groups. nih.govacs.orgresearchgate.net The inertness of the B(dan) group also allows for sequential cross-coupling reactions, where other more reactive boron moieties on the same molecule can be selectively coupled first. elsevierpure.com
| Aryl-B(dan) Substrate | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pentafluorophenyl-B(dan) | 4-Iodoanisole | Pd(OAc)2/Cu2CO3(OH)2 | K2CO3 | 95 | nih.gov |
| 2-Thienyl-B(dan) | 4-Iodotoluene | Pd(OAc)2/Cu2CO3(OH)2 | K2CO3 | 88 | nih.gov |
| Cyclopropyl-B(dan) | 1-Bromonaphthalene | Pd(PPh3)4 | t-BuOK | 84 | researchgate.net |
| Phenyl-B(dan) | 4-Bromoacetophenone | Pd(PPh3)4 | t-BuOK | 92 | elsevierpure.com |
The Stille coupling has also been successfully employed for the derivatization of naphthyridine cores, including the 1,5-naphthyridine (B1222797) isomer. This reaction involves the palladium-catalyzed coupling of a halonaphthyridine with an organotin reagent. nih.gov The Stille reaction's tolerance for a wide array of functional groups and its typically neutral conditions make it a valuable tool for introducing diverse substituents onto the naphthyridine ring system, complementing the capabilities of the Suzuki-Miyaura coupling. nih.govresearchgate.net
Negishi Cross-Couplings for Naphthyridine Functionalization
The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This reaction is highly valued for its functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. In the context of naphthyridine chemistry, the Negishi coupling is typically used to functionalize a halo-substituted 1,8-naphthyridine with a variety of organic groups.
The general mechanism, catalyzed by palladium, involves three key steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the halo-naphthyridine, forming a Pd(II) complex.
Transmetalation : The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, reforming the C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
While 1,8-naphthyridin-4-ylboronic acid is not a direct partner in the classical Negishi reaction, it can be readily converted into a precursor. For instance, the boronic acid could be transformed into a halide (e.g., via ipso-halogenation) to act as the electrophile. Alternatively, though less common, the boronic acid could be converted to the corresponding organozinc reagent for use as the nucleophilic partner. The primary application, however, remains the coupling of halo-naphthyridines with organozinc reagents to build molecular complexity.
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Catalyst | Product | Significance |
| Halo-1,8-naphthyridine | Alkylzinc Halide | Pd or Ni Complex | Alkyl-1,8-naphthyridine | Forms C(sp²)-C(sp³) bonds |
| Halo-1,8-naphthyridine | Arylzinc Halide | Pd or Ni Complex | Aryl-1,8-naphthyridine | Forms C(sp²)-C(sp²) biaryl linkage |
| Halo-1,8-naphthyridine | Alkenylzinc Halide | Pd or Ni Complex | Alkenyl-1,8-naphthyridine | Introduces vinyl groups |
Directed Ortho-Metallation and Subsequent Electrophilic Functionalization
Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG), which is a Lewis basic moiety that coordinates to an organolithium base (e.g., n-BuLi, sec-BuLi). This coordination positions the base to deprotonate the nearest ortho-position, creating a stabilized aryllithium intermediate. This intermediate can then be quenched with a wide range of electrophiles.
In the 1,8-naphthyridine system, the ring nitrogen atoms are powerful endogenous DMGs. They direct the lithiation to the adjacent C-2 and C-7 positions. The strong interaction between the Lewis basic nitrogen and the lithium cation facilitates the deprotonation of the ortho protons, which are already acidified by the electron-withdrawing nature of the heterocyclic ring.
The general process is as follows:
Directed Lithiation : 1,8-Naphthyridine is treated with a strong lithium base like sec-BuLi, often in the presence of an additive like TMEDA, at low temperatures. The nitrogen at position 1 directs metalation to C-2, and the nitrogen at position 8 directs to C-7. Depending on the stoichiometry of the base, mono- or di-lithiation can be achieved.
Electrophilic Quench : The resulting lithiated naphthyridine is reacted with an electrophile (E+) to install a new substituent at the C-2 and/or C-7 position.
This method provides a predictable and efficient route to 2- and 2,7-substituted 1,8-naphthyridines, which are otherwise difficult to access.
| Starting Material | Base/Conditions | Electrophile (E+) | Product |
| 1,8-Naphthyridine | sec-BuLi / TMEDA, -78 °C | I₂ | 2-Iodo-1,8-naphthyridine |
| 1,8-Naphthyridine | sec-BuLi / TMEDA, -78 °C | (CH₃)₃SiCl (TMSCl) | 2-(Trimethylsilyl)-1,8-naphthyridine |
| 1,8-Naphthyridine | sec-BuLi / TMEDA, -78 °C | DMF | 1,8-Naphthyridine-2-carbaldehyde |
| 1,8-Naphthyridine | 2.2 equiv sec-BuLi / TMEDA | CD₃OD | 2,7-Dideuterio-1,8-naphthyridine |
Nucleophilic Aromatic Substitution (SNAr) on Naphthyridine Scaffolds
Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic systems. Unlike electron-rich rings like benzene, which undergo electrophilic substitution, rings with strong electron-withdrawing groups or heteroatoms are susceptible to attack by nucleophiles. The 1,8-naphthyridine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms, making it an excellent substrate for SNAr.
The reaction typically requires a good leaving group (e.g., a halide) on the ring. The mechanism proceeds in two steps:
Nucleophilic Addition : A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms, which stabilizes the intermediate and facilitates its formation.
Elimination : The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
Positions C-2, C-4, and C-7 of the 1,8-naphthyridine nucleus are particularly activated for SNAr when substituted with a suitable leaving group. For instance, 4-chloro-1,8-naphthyridine (B1589900) readily reacts with various nucleophiles like amines, alkoxides, and thiolates to yield the corresponding 4-substituted products.
Heteroatom Substitution Reactions (e.g., Buchwald Amination, Phosphinylation, Chlorination, Etherification)
Functionalization of the 1,8-naphthyridine core with heteroatoms is crucial for tuning its electronic and biological properties. This is often achieved through cross-coupling reactions or by converting existing functional groups.
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. It is widely used to couple aryl halides or triflates with primary or secondary amines. organic-chemistry.org For the 1,8-naphthyridine system, a halo-substituted derivative (e.g., 4-chloro- or 4-bromo-1,8-naphthyridine) can be coupled with a diverse range of amines to produce aminonaphthyridines. organic-chemistry.org The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org
Phosphinylation : Analogous to amination, C-P bonds can be formed via palladium-catalyzed cross-coupling of a halo-naphthyridine with a phosphine source, such as a secondary phosphine or silylphosphine. This provides access to phosphinonaphthyridines, which can serve as valuable ligands in coordination chemistry.
Chlorination : Chloro-naphthyridines are vital intermediates for many of the substitution and coupling reactions described. They are commonly synthesized from the corresponding hydroxy-naphthyridines (naphthyridinones) using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.net For example, 4-hydroxy-1,8-naphthyridine can be converted to 4-chloro-1,8-naphthyridine, which is then a substrate for SNAr or cross-coupling reactions. researchgate.net
Etherification : Hydroxy-1,8-naphthyridines can be converted to their corresponding ethers via O-alkylation. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., NaH, K₂CO₃) to form an alkoxide, which then displaces a halide from an alkyl halide. Methylation of an 8-hydroxy-naphthyridine derivative has been shown to proceed, though in some cases this can lead to a loss of biological activity, highlighting the importance of the free hydroxyl group in certain applications. nih.gov
Derivatization Strategies and Functional Group Transformations
The nitrogen atoms in the 1,8-naphthyridine ring are basic and nucleophilic, making them susceptible to alkylation. Reaction with an alkyl halide (e.g., methyl iodide) typically leads to the formation of a quaternary naphthyridinium salt. This transformation modifies the electronic properties of the ring, making it even more electron-deficient. The alkylation can occur at either N-1 or N-8, and the regioselectivity can be influenced by steric and electronic factors of other substituents on the ring. In some fused naphthyridine systems, selective N-alkylation can be achieved over O-alkylation by choosing appropriate reaction conditions, such as using an alkali salt of the corresponding pyridone in a polar aprotic solvent like DMF. nih.gov
While cross-coupling reactions are dominant, other C-C bond-forming strategies are essential for both constructing and functionalizing the 1,8-naphthyridine scaffold.
Friedländer Annulation : The Friedländer synthesis is a classical and highly effective method for constructing the quinoline (B57606) and naphthyridine skeletons. nih.govorganic-chemistry.org For 1,8-naphthyridines, the reaction involves the condensation of 2-aminonicotinaldehyde with a compound containing an α-methylene ketone or aldehyde. nih.govnih.govacs.org The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the aromatic ring system. nih.govorganic-chemistry.org Greener methods using water as a solvent and biocompatible catalysts have been developed, making this a versatile and sustainable approach. nih.govacs.org
| Aldehyde | Ketone/Aldehyde Partner | Catalyst/Solvent | Significance | Reference |
| 2-Aminonicotinaldehyde | Acetone | Choline (B1196258) Hydroxide / H₂O | Forms 2-methyl-1,8-naphthyridine | nih.govacs.org |
| 2-Aminonicotinaldehyde | 2-Phenylacetophenone | [Bmmim][Im] (Ionic Liquid) | Forms 2,3-diphenyl-1,8-naphthyridine | nih.govacs.org |
| 2-Aminonicotinaldehyde | Various Methyl Ketones | TABO / Toluene | Regioselective synthesis | organic-chemistry.org |
Metal-Free Couplings of Boronic Acids : Recent advances have enabled C-C bond formation directly from boronic acids without the need for a transition metal catalyst. One such method involves the coupling of boronic acids with tosylhydrazones, which are easily derived from aldehydes or ketones. nih.gov This reaction proceeds as a reductive coupling and is highly tolerant of various functional groups. nih.gov Another novel, metal-free approach is the coupling of aryl boronic acids with nitrile imines, which can be generated in situ. rsc.orgresearchgate.net These emerging methodologies offer a sustainable alternative to traditional cross-coupling and could be applied to 1,8-naphthyridin-4-ylboronic acid to forge new C-C bonds under mild conditions. nih.govrsc.orgresearchgate.net
Selective Introduction of Specific Substituents (e.g., Halogens, Fluorine)
The boronic acid group serves as a versatile handle for the introduction of various substituents onto the 1,8-naphthyridine core, a privileged scaffold in medicinal chemistry. The carbon-boron bond can be strategically transformed into carbon-halogen bonds, providing access to halogenated naphthyridines that are valuable precursors for further functionalization.
While direct conversion of boronic acids to halides is a known transformation, modern methods often focus on transition-metal-catalyzed processes. For instance, the introduction of fluorine, a crucial element in many pharmaceutical agents for its ability to enhance metabolic stability and binding affinity, can be achieved through advanced catalytic methods. beilstein-journals.org One such strategy involves a palladium-catalyzed three-component coupling reaction. In this approach, an arylboronic acid, an alkene, and an electrophilic fluorinating agent like N-fluoro-2,4,6-trimethylpyridinium hexafluorophosphate (B91526) are brought together. nih.gov It is conceivable that 1,8-naphthyridin-4-ylboronic acid could serve as the boron-containing partner in such a reaction, enabling the direct, enantioselective synthesis of complex, fluorinated molecules. nih.gov The development of such methodologies is critical as they allow for the conversion of simple feedstocks into high-value fluorinated compounds. nih.gov
Electrophilic fluorinating agents, such as Selectfluor, are user-friendly reagents for site-selective fluorination. scilit.com Research has demonstrated their effectiveness in preparing hypervalent iodine(V) fluorides under mild conditions, showcasing their utility in modern fluorination chemistry. beilstein-journals.org
Boronic Acid Catalysis (BAC) in Organic Transformations
Beyond their role as reagents in transition metal-catalyzed reactions, boronic acids are emerging as potent organocatalysts. rsc.orgresearchgate.net This field, known as Boronic Acid Catalysis (BAC), leverages the ability of the boron atom to act as a Lewis acid, primarily to activate hydroxyl-containing functional groups in a mild and selective manner. rsc.orgresearchgate.net This catalytic activation circumvents the need for wasteful stoichiometric activating agents, aligning with the principles of green chemistry. rsc.orgumanitoba.ca
Activation of Hydroxy Functional Groups
The cornerstone of Boronic Acid Catalysis is the reversible formation of covalent bonds between the boronic acid and a hydroxy group (from a carboxylic acid, alcohol, or diol). rsc.orgualberta.ca This interaction leads to two primary modes of activation:
Electrophilic Activation: When a boronic acid condenses with a carboxylic acid or an alcohol, it polarizes the C-O bond, rendering the carbon atom more electrophilic. rsc.orgualberta.ca This activation facilitates nucleophilic attack. Electron-deficient arylboronic acids are particularly effective catalysts due to their enhanced Lewis acidity. ualberta.ca The electron-withdrawing nature of the 1,8-naphthyridine ring system is therefore expected to make 1,8-naphthyridin-4-ylboronic acid a highly competent catalyst for such transformations.
Nucleophilic Activation: Conversely, when a boronic acid reacts with a diol, it can form a tetrahedral boronate adduct, which increases the nucleophilicity of the diol's oxygen atoms. rsc.orgresearchgate.net
This catalytic strategy provides a powerful tool for the direct functionalization of alcohols and carboxylic acids, which are abundant and readily available feedstocks. ualberta.cabath.ac.uk
Electrophilic Activation in Amidation and Cycloaddition Reactions
The electrophilic activation of carboxylic acids by boronic acid catalysts has been successfully applied to two major classes of organic reactions: amidation and cycloaddition.
Amidation: Direct amide bond formation from carboxylic acids and amines is a fundamentally important yet often inefficient transformation that typically requires harsh conditions or stoichiometric activating agents. Boronic acid catalysis offers a mild and efficient alternative. The generally accepted mechanism, first proposed by Yamamoto, involves the reaction of the boronic acid with the carboxylic acid to form an (acyloxy)boron intermediate. rsc.org In this intermediate, the carbonyl carbon is "doubly activated" by the Lewis acidic boron and often by an intramolecular hydrogen bond, making it highly susceptible to nucleophilic attack by an amine. rsc.org The catalytic cycle is regenerated upon release of the amide product and water. rsc.org The effectiveness of the catalyst is strongly linked to its Lewis acidity; arylboronic acids bearing electron-withdrawing groups are superior catalysts. rsc.org
Table 1: Effect of Boronic Acid Catalyst on a Model Amidation Reaction This table illustrates the catalytic activity of various electron-deficient arylboronic acids in the amidation of 4-phenylbutyric acid with 3,5-dimethylpiperidine, demonstrating the principle that increased Lewis acidity enhances reaction efficiency.
| Catalyst | Yield (%) |
| Phenylboronic acid | 15 |
| 4-Trifluoromethylphenylboronic acid | 35 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 84 |
| 3,4,5-Trifluorophenylboronic acid | 91 |
| Data adapted from research by Yamamoto and coworkers. rsc.org |
Cycloaddition Reactions: Boronic acid catalysis is also effective in promoting [3+2] dipolar cycloaddition reactions. nih.govnih.gov Specifically, the reaction between unsaturated carboxylic acids and various dipoles (such as azides, nitrile oxides, and nitrones) can be significantly accelerated. nih.gov The boronic acid catalyst activates the unsaturated carboxylic acid by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), likely through the formation of a monoacylated hemiboronic ester intermediate. nih.gov This activation leads to faster reactions under milder conditions, with improved yields and regioselectivity compared to thermal methods. nih.gov
Table 2: Boronic Acid-Catalyzed [3+2] Cycloaddition of Propiolic Acid with Benzyl Azide This table shows the dramatic improvement in reaction efficiency when a boronic acid catalyst is employed.
| Conditions | Yield (%) |
| Thermal (Toluene, 80 °C, 24 h) | 25 |
| Catalytic (5 mol% o-nitrophenylboronic acid, CH₂Cl₂, 25 °C, 2 h) | 92 |
| Data adapted from research by Hall and coworkers. nih.govnih.gov |
Synergistic Catalysis with Transition Metal Complexes
Synergistic catalysis, where two distinct catalysts operate in concert to enable a transformation not possible with either alone, is a powerful concept in modern synthesis. nih.gov Boronic acids are frequently involved in such systems, most notably in partnership with transition metal complexes.
The quintessential example is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid (as a reagent) undergoes transmetalation with a palladium complex as a key step in the catalytic cycle for forming C-C bonds. nih.gov
More advanced synergistic systems are also being developed. For instance, a dual catalytic approach using copper and palladium has been reported for the borylative coupling of allenes with allyl carbonates, highlighting the cooperative effect of two transition metals. acs.org In other systems, a single transition metal catalyst can work in synergy with a boronic acid catalyst or reagent. A palladium-catalyzed three-component arylfluorination reaction, for example, couples an alkenylbenzaldehyde, an arylboronic acid, and a fluorinating agent. nih.gov In such a reaction, 1,8-Naphthyridin-4-ylboronic acid could potentially play a dual role. In addition to serving as the aryl source via its boronic acid function, the nitrogen atoms of its naphthyridine core could act as ligands, coordinating to the transition metal center and influencing the reactivity, selectivity, and stability of the catalytic intermediates. This potential for dual functionality makes nitrogen-containing heterocyclic boronic acids like 1,8-Naphthyridin-4-ylboronic acid particularly intriguing candidates for the development of novel synergistic catalytic systems.
Spectroscopic and Structural Elucidation of 1,8 Naphthyridin 4 Ylboronic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of 1,8-naphthyridine-based boronic acids, offering detailed information about the hydrogen, carbon, and boron environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is instrumental in identifying the hydrogen atoms within the 1,8-naphthyridine (B1210474) core and any associated functional groups. The chemical shifts (δ) of the protons are influenced by their local electronic environment. Protons on the aromatic naphthyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.
For the parent 1,8-naphthyridine, the protons resonate at specific chemical shifts that are perturbed upon substitution. For instance, in derivatives, the position of the substituent on the naphthyridine ring will dictate the resulting splitting patterns and shifts of the remaining protons. In many organic solvents, the protons of the boronic acid group (-B(OH)₂) can be broad and may exchange with residual water, sometimes making them difficult to observe.
A representative analysis of a 1,8-naphthyridine derivative, 2,7-dihydroxy-1,8-naphthyridine, shows distinct signals for the aromatic protons, which would be further shifted in the boronic acid analog. researchgate.net The chemical shifts for protons in similar aromatic systems, such as those in naphthalic anhydride (B1165640) and various phenylboronic acids, provide a reference for the expected regions for the signals of 1,8-naphthyridin-4-ylboronic acid. chemicalbook.comchemicalbook.comresearchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for 1,8-Naphthyridine and Related Structures
| Compound | Proton | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| 1,8-Naphthyridine | H-2, H-7 | 9.05 (dd) | CDCl₃ |
| H-4, H-5 | 8.15 (dd) | CDCl₃ | |
| H-3, H-6 | 7.45 (dd) | CDCl₃ | |
| 2,7-dihydroxy-1,8-naphthyridine | Aromatic Protons | Varies | DMSO-d6 |
Note: The data for 1,8-naphthyridine is for the unsubstituted parent molecule and serves as a baseline for understanding substituted derivatives. The exact chemical shifts for 1,8-Naphthyridin-4-ylboronic acid would require specific experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 1,8-naphthyridine ring are typically found in the aromatic region of the spectrum (δ 110-160 ppm). oregonstate.edu The carbon atom attached to the boronic acid group will exhibit a characteristic chemical shift that can be influenced by the nature of the solvent and the presence of any intermolecular interactions.
For the parent 1,8-naphthyridine, distinct signals are observed for each unique carbon atom. chemicalbook.com In substituted derivatives, such as various 1,8-naphthyridine compounds, the chemical shifts of the carbon atoms are altered, providing valuable structural information. researchgate.netrsc.org The typical range for aromatic carbons is between 125-170 ppm. oregonstate.edu
Table 2: Representative ¹³C NMR Chemical Shifts for 1,8-Naphthyridine and Related Structures
| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| 1,8-Naphthyridine | C-2, C-7 | 153.2 | CDCl₃ |
| C-4, C-5 | 136.5 | CDCl₃ | |
| C-3, C-6 | 121.3 | CDCl₃ | |
| C-4a, C-8a | 149.8 | CDCl₃ |
Note: The data for 1,8-naphthyridine is for the unsubstituted parent molecule. The specific chemical shifts for 1,8-Naphthyridin-4-ylboronic acid would depend on experimental conditions.
Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) for Mechanistic Studies
¹¹B NMR spectroscopy is a powerful tool for directly probing the boron center in boronic acids and their derivatives. researchgate.netnsf.gov The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. mdpi.comacs.org In its trigonal planar sp² hybridized state, as in a typical boronic acid, the ¹¹B nucleus gives a signal in a characteristic downfield region. Upon coordination with a Lewis base, such as a diol or a solvent molecule, the boron center becomes tetracoordinated and sp³ hybridized, resulting in a significant upfield shift in the ¹¹B NMR spectrum. mdpi.com
This technique is particularly useful for studying the equilibrium between the boronic acid and its corresponding boronate esters, as well as for investigating the pKa of the boronic acid. researchgate.netnsf.gov For instance, in mechanistic studies, changes in the ¹¹B chemical shift can be monitored to follow the course of a reaction involving the boronic acid functionality. mdpi.com The chemical shift for trigonal boron atoms in arylboronic acids and their esters typically appears around 24 ppm. researchgate.net
Mass Spectrometry for Compound Characterization
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of 1,8-naphthyridin-4-ylboronic acid and its derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these compounds, often observing the protonated molecule [M+H]⁺ or other adducts. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by revealing characteristic losses of fragments from the parent ion. The analysis of boronic acids by mass spectrometry can sometimes be complex due to the formation of unexpected ions. researchgate.net
Optical and Luminescence Spectroscopy
Optical and luminescence spectroscopy provide insights into the electronic transitions and photophysical properties of 1,8-naphthyridin-4-ylboronic acid and its derivatives.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is used to study the electronic transitions within a molecule. The 1,8-naphthyridine core is a chromophore that absorbs UV light, and the position and intensity of the absorption bands are sensitive to the substitution pattern on the ring. The boronic acid group can influence the electronic properties of the naphthyridine system, leading to shifts in the absorption maxima.
In general, 1,8-naphthalimide (B145957) derivatives, which share some structural similarities, exhibit absorption bands that are influenced by electron-donating or electron-withdrawing substituents. nih.govsci-hub.se The UV-Vis spectra of related compounds can provide an indication of the expected absorption regions for 1,8-naphthyridin-4-ylboronic acid. For example, the reduction of a nitroaromatic compound can be monitored by changes in its UV-Vis absorption spectrum. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,8-Naphthyridin-4-ylboronic acid |
| 1,8-Naphthyridine |
| 2,7-dihydroxy-1,8-naphthyridine |
| 1,8-Naphthalic anhydride |
| Phenylboronic acid |
Fluorescence Spectroscopy and Quenching Phenomena
Fluorescence spectroscopy is a pivotal tool for investigating the molecular recognition capabilities of 1,8-naphthyridine-boronic acid derivatives, particularly their use as chemosensors. These compounds often exhibit intrinsic fluorescence that can be selectively altered upon interaction with specific analytes.
A novel fluorescent chemosensor, [(2-((((5-(7-acetamido-1,8-naphthyridin-2-yl)thiophen-2-yl)methyl)(methyl)amino)methyl)phenyl)boronic acid], was designed to explore these properties. nih.gov This derivative demonstrates selective fluorescence quenching when it interacts with mercury ions (Hg²⁺). nih.gov The proposed mechanism for this quenching is a photo-induced electron transfer (PET) process. nih.gov
The efficiency of fluorescence quenching can be highly dependent on the charge of the quencher and its electrostatic interaction with the fluorescent dye. nih.gov In the case of the naphthyridine-boronic acid derivative, its binding affinity for Hg²⁺ was quantified. The association constant (Kₐ) for the complex formed between the derivative and Hg²⁺ was calculated to be 2.842 × 10⁵ M⁻¹, indicating a strong interaction. nih.gov Job's plot analysis confirmed a 1:1 binding stoichiometry between the sensor molecule and the Hg²⁺ ion. nih.gov The phenomenon where fluorescence quenching of a ligand occurs within the abasic site of DNA has also been explored as a strategy for recognizing single-base mutations. nih.gov
Table 1: Photophysical Properties of a 1,8-Naphthyridine-Boronic Acid Derivative
| Property | Value (in MeOH) | Value (in MeOH/H₂O) | Reference |
|---|---|---|---|
| Absorption Maxima (λabs) | 356 nm (shoulder at 371 nm) | 356 nm (shoulder at 371 nm) | nih.gov |
| Emission Maxima (λem) | 401 nm | 403 nm | nih.gov |
| Stokes Shift | 31 nm | N/A | nih.gov |
| Quantum Yield (Φf) | 0.20 | 0.26 | nih.gov |
Emission Spectra Analysis
The emission spectra of 1,8-naphthyridine-boronic acid derivatives provide valuable information about their electronic structure and environment. For the specific derivative [(2-((((5-(7-acetamido-1,8-naphthyridin-2-yl)thiophen-2-yl)methyl)(methyl)amino)methyl)phenyl)boronic acid], the fluorescence emission spectra were recorded in both methanol (B129727) (MeOH) and a methanol/water (MeOH/H₂O) mixture upon excitation at 356 nm. nih.gov
In methanol, the compound exhibited an emission maximum at 401 nm. nih.gov A slight red shift was observed in the more polar MeOH/H₂O solvent, with the emission maximum appearing at 403 nm. nih.gov This sensitivity of the emission spectrum to solvent polarity is a known characteristic for many fluorophores, where a shift to a longer wavelength (red shift) often occurs in more polar solvents. ekb.eg The solution-state quantum yield was found to be slightly higher in the aqueous mixture (Φf = 0.26) compared to pure methanol (Φf = 0.20). nih.gov The Stokes shift, which is the difference between the absorption and emission maxima, was determined to be 31 nm for this compound. nih.gov
Theoretical approaches, such as Time-Dependent Density Functional Theory (TD-DFT) combined with the Polarizable Continuum Model (PCM), are often employed to predict and understand the absorption and emission wavelengths of fluorescent molecules like 1,8-naphthalimide derivatives, which are structurally related. researchgate.net These computational methods are essential for accurately modeling fluorescence wavelengths and understanding the influence of the solvent environment on the excited-state properties. researchgate.net
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers a non-destructive method for obtaining a detailed chemical "fingerprint" of a molecule. mdpi.comnih.gov These techniques probe the vibrational modes of molecules, providing insights into functional groups, bond strengths, and molecular structure. mdpi.com
A comprehensive vibrational analysis was performed on 4,5,6,8,9-pentachloropyrimido-[1,2-a] nih.govmdpi.comnaphthyridin-10-one, a complex derivative of the 1,8-naphthyridine family. nih.gov The experimental FTIR spectrum was recorded in the 400-4000 cm⁻¹ range, while the FT-Raman spectrum was measured between 50-4000 cm⁻¹. nih.gov To aid in the assignment of the observed vibrational bands, Density Functional Theory (DFT) calculations were carried out using the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets to predict the vibrational wavenumbers. nih.gov Such theoretical calculations are crucial for correlating the complex spectral data with specific molecular vibrations.
Table 2: Selected Vibrational Frequencies for a 1,8-Naphthyridine Derivative
| Technique | Region (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| FTIR | 400 - 4000 | Provides information on fundamental molecular vibrations and functional groups. | nih.gov |
| FT-Raman | 50 - 4000 | Complements FTIR, particularly for symmetric vibrations and skeletal modes. | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. diva-portal.org This technique has been extensively used to investigate the structures of boronic acids and their derivatives, revealing crucial details about intermolecular interactions and molecular geometry. nih.govnih.gov
While a specific crystal structure for the parent 1,8-naphthyridin-4-ylboronic acid is not detailed in the provided search results, extensive crystallographic analyses have been conducted on closely related boronic acid esters and other derivatives. For instance, the solid-state structures of various aryl boronic acid esters of 1,8-naphthalenediol have been determined. rsc.orgrsc.org In these structures, key bond parameters are elucidated. For example, the O-B-O angles in the six-membered ring of 1,8-naphthalenediol boronic acid esters are typically around 122°-123°. rsc.org The B-O bond distances are slightly shorter and the B-C distances are slightly longer compared to analogous five-membered ring catechol derivatives. rsc.org
In one study, the solid-state structure of a diboronic acid ester, B₂(1,8-O₂C₁₀H₈)₂, was determined, showing a B-B bond distance of 1.699(3) Å. rsc.org The analysis of these crystal structures provides fundamental understanding of how boronic acid functional groups drive molecular recognition and self-assembly through non-covalent interactions in the solid state. diva-portal.orgnih.gov
Table 3: Selected Bond Parameters from X-ray Crystallography of Related Boronic Acid Esters
| Compound Class | Parameter | Typical Value | Reference |
|---|---|---|---|
| Aryl Boronic Acid Esters of 1,8-Naphthalenediol | O-B-O Angle | 122° - 123° | rsc.org |
| Aryl Boronic Acid Esters of 1,8-Naphthalenediol | B-O Distance | ~0.01-0.02 Å shorter than catechol analogues | rsc.org |
| Aryl Boronic Acid Esters of 1,8-Naphthalenediol | B-C Distance | ~0.01-0.02 Å longer than catechol analogues | rsc.org |
| Diboronic Acid Ester B₂(1,8-O₂C₁₀H₈)₂ | B-B Distance | 1.699(3) Å | rsc.org |
Computational Chemistry and Theoretical Studies on 1,8 Naphthyridin 4 Ylboronic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular geometries, electronic properties, and vibrational frequencies. The two primary approaches are ab initio methods, based on first principles, and Density Functional Theory (DFT), which uses electron density as the fundamental property.
Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are widely used to predict the equilibrium molecular geometry and electronic properties of 1,8-naphthyridine (B1210474) derivatives. researchgate.netnih.gov For 1,8-Naphthyridin-4-ylboronic acid, DFT, typically using a functional like B3LYP combined with a basis set such as 6-31G(d) or higher, can be employed to optimize the molecular structure.
These calculations would reveal key geometric parameters, such as the planarity of the naphthyridine ring system, the orientation of the boronic acid group relative to the ring, and the bond lengths and angles throughout the molecule. Studies on similar heterocyclic systems show that DFT accurately predicts these parameters. researchgate.net Furthermore, DFT is used to calculate electronic properties like dipole moment and the distribution of atomic charges, which are essential for understanding the molecule's polarity and intermolecular interactions. researchgate.net
Table 1: Representative DFT-Calculated Properties for 1,8-Naphthyridine Derivatives Note: This data is from related 1,8-naphthyridine compounds to illustrate typical values, as specific data for 1,8-Naphthyridin-4-ylboronic acid is not available.
| Property | Compound Type | Method | Calculated Value | Reference |
|---|---|---|---|---|
| Total Energy | 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide | DFT/B3LYP/6-31G(d) | (Specific value not reported, used for relative stability) | researchgate.net |
| Dipole Moment | Substituted Pyridine (B92270) | DFT/B3LYP/6-31G(d,p) | ~2-5 Debye (Varies with substituent) | nih.gov |
| Bond Length (C=O) | 4-oxo-1,4-dihydro-1,8-naphthyridine derivative | DFT/B3LYP/6-31G(d) | ~1.22 Å | researchgate.net |
| Bond Length (N-H) | 4-oxo-1,4-dihydro-1,8-naphthyridine derivative | DFT/B3LYP/6-31G(d) | ~1.01 Å | researchgate.net |
Møller–Plesset (MP) perturbation theory is a post-Hartree-Fock ab initio method that explicitly accounts for electron correlation, offering higher accuracy than standard Hartree-Fock calculations, particularly for systems with weak interactions. wikipedia.org MP2, the second-order correction, is the most common level of MP theory used. q-chem.comsmu.edu It provides a more refined description of the electronic energy and structure.
For 1,8-Naphthyridin-4-ylboronic acid, MP2 calculations would be valuable for benchmarking the results from DFT and for investigating systems where DFT might be less reliable, such as in the detailed analysis of intermolecular interactions (e.g., dimerization through the boronic acid group). While computationally more demanding than DFT, MP2 is a standard for obtaining highly accurate geometries and interaction energies for small to medium-sized molecules. q-chem.comresearchgate.net The development of efficient algorithms, including multi-reference (MR-MP2) and spin-component-scaled (SCS-MP2) approaches, has broadened its applicability to larger and more complex systems. researchgate.netrsc.org
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a real-space property that maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for predicting and understanding a molecule's reactivity, particularly its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).
For 1,8-Naphthyridin-4-ylboronic acid, an MEP analysis would highlight:
Negative Potential (Red/Yellow): The regions around the two nitrogen atoms of the naphthyridine ring are expected to be the most electron-rich sites due to the lone pairs of electrons. These areas are susceptible to protonation and coordination with metal centers.
Positive Potential (Blue): The area around the boronic acid group, particularly the hydrogen atoms of the hydroxyl groups, will be highly electron-deficient. This makes the boronic acid moiety a hydrogen bond donor and a Lewis acidic center.
Aromatic System: The π-system of the naphthyridine ring will also show regions of negative potential above and below the plane of the ring.
This analysis is crucial for understanding non-covalent interactions, molecular recognition, and the initial steps of chemical reactions. dntb.gov.ua
Frontier Molecular Orbital (FMO) Theory and Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to its electron-donating ability, while the energy of the LUMO relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity.
In 1,8-Naphthyridin-4-ylboronic acid, the HOMO is expected to be primarily localized on the electron-rich 1,8-naphthyridine ring system, while the LUMO may have significant contributions from both the naphthyridine ring and the boronic acid substituent. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests high reactivity, greater polarizability, and lower kinetic stability. researchgate.net These energy values are key parameters in QSAR studies and in predicting the electronic absorption spectra (as they relate to the lowest energy electronic transitions). rsc.org
Table 2: Representative FMO Properties for 1,8-Naphthyridine Derivatives Note: This data is from related compounds and serves as an illustration of typical energy ranges.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Reference |
|---|---|---|---|---|---|
| 1,8-Naphthalimide (B145957) Derivative (TBNap) | -7.59 | -1.79 | 5.80 | DFT/M062X/6-31G(d,p) | researchgate.net |
| 4-oxo-1,8-naphthyridine derivative | -6.21 | -1.94 | 4.27 | DFT/B3LYP/6-31G(d) | researchgate.net |
| Substituted 1,8-naphthyridine | -6.04 | -2.25 | 3.79 | DFT/B3LYP/6-31G(d) | researchgate.net |
Computational Modeling of Reaction Mechanisms, Reactivity, and Selectivity
Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and intermediates, thereby mapping the entire reaction energy profile. For 1,8-Naphthyridin-4-ylboronic acid, a key reaction of interest is the Suzuki-Miyaura cross-coupling, where the boronic acid group is transferred to a palladium catalyst. researchgate.netnih.gov
DFT calculations can be used to model the critical steps of the Suzuki coupling catalytic cycle involving this specific substrate:
Transmetalation: The transfer of the 1,8-naphthyridin-4-yl group from boron to the palladium center. Computational modeling can determine the activation energy for this step and investigate the role of the base and solvent.
Reductive Elimination: The final step where the coupled product is formed and the catalyst is regenerated.
By calculating the Gibbs free energy of reactants, transition states, and products, chemists can predict the feasibility of a reaction, understand its regioselectivity and stereoselectivity, and rationalize experimental observations. Such models can overcome challenges seen in problematic couplings of other heteroaromatic boronates. acs.org
Quantitative Structure-Activity Relationship (QSAR) Studies related to Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties (descriptors) with its activity or a specific chemical property. nih.gov For 1,8-naphthyridine derivatives, QSAR models have been developed primarily to predict biological activity, such as inhibitory potential against certain enzymes. researchgate.netnih.govacs.org
These studies utilize a range of molecular descriptors that can be calculated computationally:
Topological descriptors: Such as molecular connectivity indices, which describe the branching and size of the molecule.
Electronic descriptors: Including HOMO/LUMO energies, dipole moment, and atomic charges.
Steric descriptors: Related to the volume and surface area of the molecule or its substituents.
Advanced Applications in Organic Synthesis and Chemical Biology
Utilization as Building Blocks in Complex Molecule Synthesis
1,8-Naphthyridin-4-ylboronic acid serves as a crucial building block in the synthesis of complex organic molecules, primarily through its participation in palladium-catalyzed cross-coupling reactions. aablocks.comhilarispublisher.comresearchgate.net The boronic acid moiety is a versatile functional group that enables the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. aablocks.com A prime example is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid reacts with aryl or vinyl halides to construct biaryl or vinyl-aryl structures, which are common motifs in pharmaceuticals and functional materials. rsc.orgresearchgate.net
The 1,8-naphthyridine (B1210474) scaffold itself imparts specific properties to the resulting molecules, including defined geometries and the ability to coordinate with metal ions. researchgate.net This has been exploited in the creation of supramolecular structures and complex ligands. nih.gov For instance, the Friedlander reaction, a classic method for synthesizing quinolines and naphthyridines, can be catalyzed by ionic liquids to produce various 1,8-naphthyridine derivatives. nih.govresearchgate.net These derivatives can then be further functionalized, with the boronic acid group providing a handle for subsequent synthetic transformations.
The synthesis of complex boronic acids, including those with a naphthyridine core, has been a subject of investigation to expand the library of available building blocks for creating diverse and complex small molecules. researchgate.net The compatibility of the boronic acid group with various reaction conditions makes it a robust tool for multi-step syntheses. researchgate.net
Development of Fluorescent Chemosensors and Probes
The inherent fluorescence of the 1,8-naphthyridine core, combined with the unique reactivity of the boronic acid group, has led to the development of a variety of fluorescent chemosensors and probes for the detection of biologically and environmentally important analytes. nih.govnih.gov These sensors are designed to exhibit a change in their fluorescence properties upon binding to a specific target molecule.
A notable example involves a novel fluorescent chemosensor based on a 1,8-naphthyridine-boronic acid derivative designed for the selective detection of metal ions like Hg²⁺. nih.gov In this system, the 1,8-naphthyridine unit acts as a metal-chelating site and a fluorophore, while the phenyl boronic acid serves as a recognition site for saccharides. nih.gov This dual functionality allows for cooperative binding and enhanced sensitivity. nih.gov
Mechanisms of Fluorescence Quenching and Enhancement in Sensor Design
The operation of these fluorescent sensors is governed by several photophysical mechanisms, most notably photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). nih.govmdpi.com
Fluorescence Quenching: In many sensor designs, the fluorescence of the naphthyridine fluorophore is "quenched" or turned off in the absence of the analyte. This can occur through a PET process where a nearby electron-donating group transfers an electron to the excited fluorophore, causing it to relax to the ground state without emitting light. nih.govmdpi.com Upon binding of an analyte, such as a metal ion, the electron-donating ability of the quenching group can be suppressed, leading to a "turn-on" fluorescence response. science.gov The presence of heavy metal ions like Hg²⁺ can also induce fluorescence quenching through spin-orbit coupling. mdpi.com
Fluorescence Enhancement: Conversely, some sensors are designed to show an enhancement of fluorescence upon analyte binding. This can happen if the analyte restricts intramolecular rotations or vibrations within the sensor molecule, which would otherwise lead to non-radiative decay. Binding can also alter the electronic structure of the fluorophore, leading to a more emissive state. In some cases, the formation of a complex with the analyte can block a PET pathway that was active in the free sensor molecule, thus "turning on" the fluorescence. aps.org
The efficiency of both quenching and enhancement is often dependent on factors such as solvent polarity and pH, which can influence the electronic states of the fluorophore and the binding affinity of the receptor. nih.govmdpi.com
Recognition of Specific Analytes via Boronic Acid-Diol Interactions
A key feature of boronic acid-based sensors is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.govnih.gov This interaction is the basis for the selective recognition of a wide range of biologically significant analytes, including:
Saccharides: The binding of boronic acids to the diol groups of sugars like glucose and fructose (B13574) is a well-established principle for the development of glucose sensors. nih.govnih.gov The formation of a cyclic boronate ester alters the electronic properties of the sensor, leading to a measurable change in fluorescence. nih.gov The binding affinity can be modulated by the pH of the solution and the specific structure of the boronic acid and the saccharide. nih.gov
Catecholamines: Molecules containing a catechol moiety, such as the neurotransmitter dopamine, can also be selectively recognized through boronic acid-diol interactions. nih.gov
Nucleosides: The diol group present in the ribose sugar of nucleosides allows for their detection by boronic acid-functionalized probes. nih.gov
The specificity of these interactions can be fine-tuned by the design of the sensor molecule, including the positioning of the boronic acid group and the nature of the fluorophore.
Applications as Ligands for Metal Ions in Catalysis
The 1,8-naphthyridine framework is an excellent bidentate ligand, capable of coordinating to a variety of metal ions. The introduction of a boronic acid group onto this scaffold can modulate the electronic properties of the ligand and provide a secondary site for interaction or further functionalization. This has led to their application in catalysis. researchgate.netnih.gov
Palladium complexes featuring 1,8-naphthyridine-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and characterized. rsc.org These complexes have demonstrated catalytic activity in important carbon-carbon bond-forming reactions, including the Suzuki-Miyaura and Kumada-Corriu coupling reactions. rsc.org The nature of the 1,8-naphthyridine ligand can influence the activity and selectivity of the catalyst. For instance, in some cases, the complex may favor the desired cross-coupling reaction, while in others, it may promote the reduction of the aryl halide substrate. rsc.org
Furthermore, the ability of the 1,8-naphthyridine unit to bring two metal centers into close proximity has been explored in the context of dimetal chemistry, with potential applications in catalysis. researchgate.net
Integration into Materials Science for Organic Semiconductors
The planar, aromatic structure and electron-deficient nature of the naphthyridine core make it an attractive component for the development of organic semiconductor materials. These materials are of great interest for applications in low-cost, flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgresearchgate.netyoutube.com
While research has specifically highlighted 4,8-substituted 1,5-naphthyridines, the principles are applicable to the 1,8-naphthyridine isomer. rsc.orgresearchgate.net These materials are typically synthesized via Suzuki cross-coupling reactions between a dihalo-naphthyridine and a suitable boronic acid. rsc.orgresearchgate.net This approach allows for the tuning of the material's optoelectronic properties by varying the substituents attached to the naphthyridine core.
The resulting materials often exhibit blue fluorescence, making them suitable for use as emitters in OLEDs. rsc.orgresearchgate.net Furthermore, their electron affinity and ionization potentials can be tailored to facilitate their use as electron-transport or hole-transport materials in electronic devices. rsc.orgresearchgate.net The thermal stability of these materials is also a crucial factor for their practical application. rsc.orgresearchgate.net
Contributions to Chemical Biology Tool Development and Methodology
The field of chemical biology relies on the development of novel molecular tools to probe and manipulate biological systems. nih.govnih.govsigmaaldrich.com 1,8-Naphthyridin-4-ylboronic acid and its derivatives contribute significantly to this area due to their unique combination of properties.
The ability of the boronic acid moiety to interact with diol-containing biomolecules has been harnessed to create a variety of chemical tools: nih.gov
Enzyme Inhibitors: Boronic acids can act as inhibitors of certain enzymes, particularly serine proteases, by forming a stable complex with the serine residue in the active site. nih.gov
Probes for Biomolecule Detection: As discussed previously, fluorescent probes based on 1,8-naphthyridine-boronic acid can be used for the detection and imaging of specific biomolecules, such as saccharides and nucleic acids, within living cells. nih.govbohrium.com
Drug Delivery Systems: The reversible nature of the boronic acid-diol interaction can be exploited to develop drug delivery systems that release their cargo in response to specific biological triggers, such as a change in glucose concentration. nih.gov
The 1,8-naphthyridine scaffold itself is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov The incorporation of a boronic acid group onto this scaffold can lead to the development of new therapeutic agents with novel mechanisms of action.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Transformations Involving 1,8-Naphthyridin-4-ylboronic Acid
The creation of chiral molecules with high enantiomeric purity is a paramount objective in medicinal chemistry and materials science. While direct research on stereoselective transformations involving 1,8-naphthyridin-4-ylboronic acid is still nascent, the potential for its application in asymmetric synthesis is substantial. Future research is poised to explore its role in established and novel stereoselective reactions.
One promising area is the development of chiral ligands derived from the 1,8-naphthyridine (B1210474) core for use in asymmetric catalysis. The nitrogen atoms within the naphthyridine ring system can act as coordination sites for transition metals, forming chiral complexes that can catalyze a variety of stereoselective reactions. The efficiency of such catalytic systems is highly dependent on the three-dimensional structure of the catalyst and the reaction kinetics. nih.gov
Furthermore, 1,8-naphthyridin-4-ylboronic acid could be a key reactant in multicomponent reactions, such as the Petasis reaction (also known as the boronic acid Mannich reaction). This reaction involves the one-pot synthesis of amines or their derivatives from a boronic acid, an amine, and a carbonyl compound. youtube.com The development of a stereoselective variant of the Petasis reaction using a chiral amine or a chiral auxiliary attached to the 1,8-naphthyridine scaffold could provide a direct route to enantiomerically enriched amino-substituted naphthyridine derivatives.
The table below outlines potential stereoselective reactions where 1,8-naphthyridin-4-ylboronic acid could be investigated.
| Reaction Type | Potential Role of 1,8-Naphthyridin-4-ylboronic Acid | Key Research Objective |
| Asymmetric Suzuki-Miyaura Coupling | As the boronic acid coupling partner. | To develop chiral phosphine (B1218219) ligands that can induce high enantioselectivity in the coupling with prochiral electrophiles. |
| Stereoselective Petasis Reaction | As the boronic acid component. | To design a three-component reaction with a chiral amine or aldehyde to produce chiral amino-naphthyridines. |
| Chiral Ligand Synthesis | As a precursor to a bidentate ligand. | To functionalize the naphthyridine ring to create a chiral environment around a coordinated metal center. |
Integration into Flow Chemistry and Automated Synthesis Methodologies
Modern pharmaceutical and materials research demands high-throughput synthesis and optimization of chemical processes. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. The integration of 1,8-naphthyridin-4-ylboronic acid into these technologies is a critical future direction.
Continuous flow processes for the synthesis and application of heteroaryl boronic acids have already been developed. nih.govacs.org These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. organic-chemistry.org For instance, a continuous flow setup for the conversion of aryl bromides to boronic acids has been demonstrated, showcasing the potential for rapid and scalable production. researchgate.net The synthesis of 1,8-naphthyridin-4-ylboronic acid could be adapted to a similar flow process, enabling its on-demand generation for subsequent reactions.
Moreover, the use of 1,8-naphthyridin-4-ylboronic acid in continuous flow Suzuki-Miyaura cross-coupling reactions is a particularly attractive avenue. nih.govacs.org Automated flow reactors can facilitate the rapid screening of reaction conditions and the synthesis of libraries of substituted 1,8-naphthyridines for biological evaluation. rsc.org
The following table summarizes the potential benefits of integrating 1,8-naphthyridin-4-ylboronic acid into flow chemistry.
| Parameter | Advantage in Flow Chemistry | Relevance to 1,8-Naphthyridin-4-ylboronic Acid |
| Reaction Time | Significantly reduced, often to seconds or minutes. | Enables high-throughput synthesis of derivatives. |
| Scalability | Seamless transition from laboratory to production scale. | Facilitates the large-scale production of key intermediates. |
| Safety | Minimized reaction volumes and enhanced heat transfer. | Reduces risks associated with exothermic reactions. |
| Process Control | Precise control over temperature, pressure, and stoichiometry. | Leads to higher yields and purities of the final products. |
Expansion of Green Chemistry Principles in Naphthyridine Boronic Acid Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. The synthesis of 1,8-naphthyridine derivatives has already seen the application of greener approaches, such as the use of water as a solvent and the development of catalyst-free or reusable catalyst systems. rsc.orgnih.govnih.govacs.org
Future research will focus on extending these principles to the synthesis of 1,8-naphthyridin-4-ylboronic acid itself. This includes the use of less hazardous reagents and solvents, improving atom economy, and reducing energy consumption. For example, the Friedländer reaction, a common method for synthesizing the naphthyridine core, has been successfully performed in water, which is a significant improvement over traditional methods that use harsh conditions and organic solvents. nih.govacs.org The development of a one-pot synthesis of 1,8-naphthyridin-4-ylboronic acid from readily available starting materials in an environmentally benign solvent system would be a major step forward.
Furthermore, the use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry. nih.gov The application of such catalysts in the synthesis of 1,8-naphthyridine precursors and in the borylation step to form the boronic acid will be a critical area of investigation.
The table below highlights key green chemistry principles and their potential application in the synthesis of 1,8-naphthyridin-4-ylboronic acid.
| Green Chemistry Principle | Application in Synthesis | Potential Impact |
| Prevention of Waste | One-pot synthesis, high atom economy reactions. | Reduced generation of by-products and waste. |
| Safer Solvents and Auxiliaries | Use of water or other benign solvents. nih.govacs.org | Minimized environmental pollution and health hazards. |
| Catalysis | Use of reusable heterogeneous catalysts. nih.govacs.org | Reduced catalyst waste and cost. |
| Design for Energy Efficiency | Reactions at ambient temperature and pressure. | Lower energy consumption and carbon footprint. |
Exploration of New Catalytic Cycles and Reaction Pathways
While 1,8-naphthyridin-4-ylboronic acid is a well-established partner in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, there is a vast, underexplored landscape of other catalytic transformations where it could play a pivotal role. wikipedia.org Future research should aim to move beyond conventional applications and uncover novel catalytic cycles and reaction pathways.
An emerging area of interest is the use of boronic acids as catalysts themselves. rsc.org Boronic acids can activate hydroxyl groups, facilitating reactions such as dehydrative C-alkylation and allylation. bath.ac.uk Investigating the catalytic activity of 1,8-naphthyridin-4-ylboronic acid, potentially in synergy with the naphthyridine core, could lead to the discovery of new and efficient synthetic methods.
Furthermore, the development of new cross-coupling reactions that are orthogonal to existing methods is highly desirable. For instance, desulfinative cross-coupling has emerged as a powerful tool to overcome challenges associated with problematic Suzuki-Miyaura reactions of certain heteroaromatic boronates. acs.org Exploring the participation of 1,8-naphthyridin-4-ylboronic acid in such novel coupling strategies could expand its synthetic utility. The unique electronic properties of the 1,8-naphthyridine ring system may also enable its participation in photoredox-catalyzed reactions, a rapidly growing field in organic synthesis.
The following table outlines potential new catalytic applications for 1,8-naphthyridin-4-ylboronic acid.
| Catalytic Application | Proposed Role of 1,8-Naphthyridin-4-ylboronic Acid | Potential Outcome |
| Boronic Acid Catalysis | As a Lewis acid catalyst for dehydrative reactions. rsc.orgbath.ac.uk | Development of new methods for C-C and C-O bond formation. |
| Photoredox Catalysis | As a substrate or a component of a photocatalytic system. | Access to novel reaction pathways under mild conditions. |
| Desulfinative Coupling | As a coupling partner in alternative cross-coupling reactions. acs.org | Overcoming limitations of traditional coupling methods. |
| Ionic Liquid-Catalyzed Reactions | As a precursor to a cationic component of an ionic liquid catalyst. nih.govresearchgate.net | Creation of novel and recyclable catalytic systems. |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and catalyst performance. The application of advanced computational modeling to 1,8-naphthyridin-4-ylboronic acid is a crucial future direction that can accelerate its development and application.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, geometry, and reactivity of 1,8-naphthyridin-4-ylboronic acid and its derivatives. lodz.plbibliotekanauki.plrsc.orgnih.gov Such studies can provide valuable insights into its behavior in various chemical reactions and guide the rational design of new catalysts and ligands. For example, computational modeling can be used to predict the pKa of the boronic acid, a critical parameter for its application in biological systems and for optimizing reaction conditions. mdpi.com
Furthermore, computational screening of potential reaction pathways and transition states can help in identifying promising new reactions and in understanding the mechanisms of existing ones. This predictive power can save significant experimental time and resources by focusing efforts on the most promising avenues. For instance, modeling the interaction of 1,8-naphthyridin-4-ylboronic acid with a chiral catalyst can help in predicting the stereochemical outcome of a reaction.
The table below lists key areas where computational modeling can be applied to the study of 1,8-naphthyridin-4-ylboronic acid.
| Computational Method | Area of Application | Expected Insights |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. lodz.plrsc.org | Understanding of reaction mechanisms and prediction of reactivity. |
| pKa Prediction | Calculation of the acidity of the boronic acid. mdpi.com | Guidance for applications in biological systems and reaction optimization. |
| Molecular Docking | Simulation of binding to biological targets. acs.org | Prediction of potential biological activity and rational drug design. |
| Transition State Modeling | Investigation of reaction barriers and pathways. nih.gov | Elucidation of reaction mechanisms and prediction of product selectivity. |
Q & A
Q. What experimental designs reconcile conflicting data on the mechanism of action of 1,8-naphthyridin-4-ylboronic acid analogs?
- Methodological Answer : Contradictory cytotoxicity profiles (e.g., 5d vs. 5g ) necessitate orthogonal assays (MTT, apoptosis markers, ROS detection). For instance, 5g ’s nitro group may induce oxidative stress, while 5d acts via Topoisomerase inhibition. Knockdown studies (siRNA) validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
